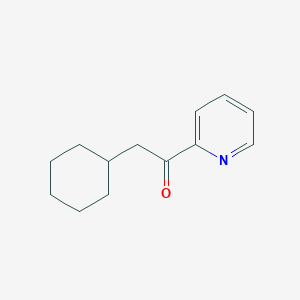

Cyclohexylmethyl 2-pyridyl ketone

Description

Significance of Pyridyl Ketones in Contemporary Chemistry

Pyridyl ketones, as a general class of compounds, are of considerable importance in modern chemistry. The pyridine (B92270) ring, a nitrogen-containing heterocycle, imparts unique properties to these molecules. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, which significantly influences the molecule's reactivity and potential applications. nih.gov This has led to their widespread use as building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials. nih.govfrontiersin.org

The versatility of the pyridyl ketone scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the molecule for specific purposes. This adaptability has made them valuable in areas such as medicinal chemistry, where they are integral to the structure of numerous drugs, and in materials science. nih.govnih.govfrontiersin.org

Scope and Objectives of Research on Cyclohexylmethyl 2-Pyridyl Ketone

Research on this compound is driven by the desire to understand how the interplay between the bulky, aliphatic cyclohexyl group and the aromatic, electron-withdrawing pyridyl ring influences its chemical behavior. Key research objectives include:

Exploring Synthetic Methodologies: Developing efficient and selective methods for the synthesis of this compound.

Spectroscopic and Structural Characterization: Thoroughly analyzing the compound's structure and properties using various spectroscopic techniques.

Investigating Reactivity: Studying its behavior in a range of chemical transformations to understand its potential as a synthetic intermediate.

Coordination Chemistry: Examining its ability to act as a ligand for different metal ions and characterizing the resulting coordination complexes.

Comparative Studies: Comparing its properties and reactivity with other pyridyl ketones to establish structure-activity relationships.

Chemical Profile and Synthesis of this compound

A comprehensive understanding of a chemical compound begins with its fundamental chemical and physical properties, as well as the methods for its preparation. This section details the chemical identity and synthetic routes for this compound.

Chemical Structure and Properties

The key identifiers and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | Cyclohexyl(pyridin-2-yl)methanone |

| CAS Number | 57276-28-5 |

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

| Physical State | Not specified in search results |

| Boiling Point | 246.1ºC at 760 mmHg chemsrc.com |

| Density | 1.191 g/cm³ chemsrc.com |

Synthetic Methodologies

The synthesis of pyridyl ketones can be approached through various established organic reactions. For this compound, synthetic strategies often involve the formation of the key carbon-carbon bond between the cyclohexyl and pyridyl ketone moieties.

Established Synthetic Routes

One common approach for synthesizing ketones is the reaction of an organometallic reagent with a suitable electrophile. For instance, the synthesis of cyclohexyl methyl ketone, a related compound, can be achieved through the reaction of cyclohexanecarboxylic acid with methyllithium. orgsyn.orglookchem.com A similar strategy could be adapted for this compound, potentially involving the reaction of a cyclohexyl-organometallic species with a 2-pyridylcarbonyl electrophile. Another established method involves the reaction of 2-bromopyridine (B144113) with cyclohexanecarboxaldehyde. chemicalbook.com

Novel Synthetic Approaches

Modern organic synthesis continually seeks more efficient and environmentally benign methods. Recent advancements in cross-coupling reactions have provided new avenues for the synthesis of ketones. For example, copper-catalyzed cross-coupling reactions of methyl ketones with pyridin-2-amines have been developed for the synthesis of N-(2-pyridyl)-α-ketoamides. researchgate.net While not a direct synthesis of this compound, this methodology highlights the potential for developing novel catalytic approaches for its preparation.

Spectroscopic Analysis and Characterization

The structural elucidation of a molecule is paramount in chemical research. Spectroscopic techniques provide detailed information about the connectivity of atoms and the electronic environment within a molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound were not found in the search results, general principles can be applied to predict the expected spectra. The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring and the cyclohexyl group. The ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the cyclohexyl ring. For a related compound, di-2-pyridyl ketone thiosemicarbazone, the ¹H-NMR spectrum confirmed the coordination of the ligand to palladium ions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. For a similar compound, methyl 6-methyl-2-pyridyl ketone, the molecular weight was determined to be 135.1632 g/mol . nist.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Characteristic absorptions for the C-H bonds of the cyclohexyl group and the C=N and C=C bonds of the pyridine ring would also be present.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable tool in organic synthesis, serving as a precursor for more complex molecular architectures.

As a Building Block in Catalysis

Pyridyl ketones and their derivatives can act as ligands in homogeneous catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing the catalyst's activity and selectivity. While specific applications of this compound in catalysis were not found, the broader class of pyridyl ketones is known to be employed in various catalytic transformations. For instance, pyridine-N-oxides have been used as catalysts in asymmetric N-acylative kinetic resolutions. acs.org

In the Synthesis of Heterocyclic Compounds

The ketone functional group in this compound is a versatile handle for constructing new heterocyclic rings. It can undergo a variety of reactions, such as condensation with amines or hydrazines, to form a diverse range of nitrogen-containing heterocycles. These heterocyclic products may themselves have interesting biological or material properties.

Role in Coordination Chemistry

The ability of pyridyl ketones to bind to metal ions is a cornerstone of their utility in inorganic and materials chemistry.

Ligand for Transition Metal Complexes

This compound can act as a ligand, donating its lone pair of electrons from the pyridine nitrogen and the carbonyl oxygen to a metal center. This can lead to the formation of stable transition metal complexes. The specific coordination mode will depend on the metal ion and the reaction conditions. The related ligand di-2-pyridyl ketoxime, for example, exhibits remarkable coordination flexibility. mdpi.comnih.gov

Structural and Electronic Properties of Complexes

The coordination of this compound to a metal ion will significantly alter the electronic properties of both the ligand and the metal. Techniques such as X-ray crystallography can provide precise information about the three-dimensional structure of the resulting complexes, including bond lengths and angles. Spectroscopic methods can be used to probe the electronic structure of these complexes.

Comparative Analysis with Related Compounds

To fully appreciate the chemical properties of this compound, it is useful to compare it with structurally similar molecules.

Reactivity Comparison with Other Pyridyl Ketones

The reactivity of this compound can be compared to other pyridyl ketones where the cyclohexyl group is replaced by other alkyl or aryl substituents. For example, the steric bulk of the cyclohexyl group may influence the accessibility of the carbonyl carbon to nucleophiles compared to a less hindered methyl or phenyl group. The electronic nature of the substituent can also play a role; for example, an electron-donating group might make the carbonyl carbon less electrophilic. Studies on anti-inflammatory aryl pyridyl ketones have provided insights into structure-activity relationships. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCULAVYSHWCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453851 | |

| Record name | CYCLOHEXYLMETHYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149108-75-8 | |

| Record name | 2-Cyclohexyl-1-(2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149108-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CYCLOHEXYLMETHYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexylmethyl 2 Pyridyl Ketone and Analogues

Strategies for Carbonyl Group Formation in Pyridyl Ketone Synthesis

The introduction of a carbonyl group onto a pyridine (B92270) ring is a key transformation in the synthesis of pyridyl ketones. Several classical and modern methods have been developed to achieve this, each with its own advantages and limitations.

Acylation Reactions in Pyridine Chemistry

Direct Friedel-Crafts acylation, a common method for synthesizing aryl ketones, is generally not effective for pyridine due to the electron-deficient nature of the ring and the propensity for the nitrogen atom to coordinate with the Lewis acid catalyst. youtube.com This coordination deactivates the ring towards electrophilic substitution. However, alternative acylation strategies have been developed to overcome these challenges.

One approach involves the acylation of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack, and subsequent deoxygenation yields the desired pyridyl ketone. acs.org Another strategy is the acylation of metalated pyridines. Pyridines can be deprotonated at specific positions using strong bases like organolithium reagents, and the resulting pyridyllithium species can then react with an acylating agent, such as an ester or an acid chloride, to form the ketone. youtube.com The regioselectivity of this metalation is often directed by substituents already present on the pyridine ring. Radical acylation reactions have also been employed, where acyl radicals, generated from various precursors like aldehydes or carboxylic acid derivatives, add to the pyridine ring. youtube.com

A summary of various acylation strategies is presented in the table below.

| Acylation Strategy | Description | Key Features |

| Pyridine-N-Oxide Acylation | Acylation of the activated pyridine-N-oxide followed by deoxygenation. | Overcomes the low reactivity of pyridine in Friedel-Crafts reactions. acs.org |

| Metalated Pyridine Acylation | Deprotonation of pyridine with a strong base followed by reaction with an acylating agent. youtube.com | Allows for regioselective acylation. |

| Radical Acylation | Addition of an acyl radical to the pyridine ring. youtube.com | Can be performed under milder conditions. |

Cross-Coupling Strategies for Ketone Construction

Modern cross-coupling reactions have emerged as powerful tools for the synthesis of pyridyl ketones, offering high efficiency and broad functional group tolerance. nih.govstackexchange.com These methods typically involve the coupling of a pyridine-containing substrate with a suitable acyl-equivalent in the presence of a transition metal catalyst, such as palladium or nickel.

One common approach is the Suzuki-Miyaura coupling, which can be adapted for ketone synthesis by using acyl-precursors. For instance, the coupling of a pyridylboronic acid or ester with an acid chloride or a thioester can afford the desired pyridyl ketone. acs.org The stability of 2-pyridylboronic acids can be a challenge, but the use of MIDA (N-methyliminodiacetic acid) boronates has been shown to be an effective solution. nih.gov

Nickel-catalyzed cross-coupling reactions have also gained prominence. nih.govnih.gov For example, the reductive coupling of N-alkyl pyridinium (B92312) salts with activated carboxylic acids, such as acid fluorides or 2-pyridyl esters, provides a versatile route to dialkyl ketones. nih.gov Similarly, the nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with alkyl halides is another effective method. nih.gov

The following table summarizes key cross-coupling strategies for pyridyl ketone synthesis.

| Cross-Coupling Reaction | Catalyst | Coupling Partners | Reference |

| Suzuki-Miyaura Coupling | Palladium | Pyridylboronic acid/ester and acid chloride/thioester | acs.org |

| Nickel-Catalyzed Reductive Coupling | Nickel | N-Alkyl pyridinium salt and activated carboxylic acid | nih.gov |

| Nickel-Catalyzed Reductive Coupling | Nickel | Carboxylic acid chloride/(2-pyridyl)thioester and alkyl halide | nih.gov |

Approaches to Incorporate the Cyclohexylmethyl Moiety

The introduction of the cyclohexylmethyl group onto the pyridine ring is the second critical step in the synthesis of cyclohexylmethyl 2-pyridyl ketone. This can be achieved through various alkylation and derivatization strategies.

Alkylation and Derivatization Strategies

Direct alkylation of the pyridine ring with a cyclohexylmethyl halide is generally challenging due to the low nucleophilicity of the pyridine ring. However, similar to acylation, metalation of the pyridine ring followed by reaction with a cyclohexylmethyl electrophile is a viable approach. For instance, 2-picoline can be deprotonated at the methyl group using a strong base like n-butyllithium, and the resulting anion can then be alkylated with a cyclohexylmethyl halide. prepchem.com

Alternatively, the cyclohexylmethyl group can be incorporated through the reaction of a pyridyl organometallic reagent with cyclohexanecarboxaldehyde, followed by reduction of the resulting alcohol. Another route involves the reaction of a 2-lithiopyridine with cyclohexanecarbonitrile. chemicalbook.com The Kröhnke pyridine synthesis provides another pathway where an α-pyridinium methyl ketone salt reacts with an α,β-unsaturated carbonyl compound, which can be designed to incorporate the cyclohexylmethyl moiety. wikipedia.org

Stereoselective Synthetic Considerations

For analogues of this compound that contain chiral centers, stereoselective synthesis becomes a crucial consideration. If the cyclohexyl ring is substituted, for example, the introduction of this group can create stereocenters. Stereoselective methods for the synthesis of chiral pyridyl alcohols, which can be precursors to the corresponding ketones, have been developed. Asymmetric transfer hydrogenation of pyridyl ketones using chiral ruthenium catalysts can produce optically active pyridyl alcohols with high enantioselectivity. researchgate.net Furthermore, recent advances in enantioselective radical reactions offer new possibilities for the asymmetric synthesis of chiral molecules containing the pyridyl ketone scaffold. researchgate.net

Emerging Synthetic Pathways for Alkyl Pyridyl Ketones

The field of organic synthesis is constantly evolving, with new methods being developed to improve efficiency, selectivity, and substrate scope. For the synthesis of alkyl pyridyl ketones, several emerging pathways show promise.

Site-selective alkylation of pyridines is a significant challenge. Recently, methods for the regioselective C-H alkylation of pyridines have been reported. For instance, rhodium(III)-catalyzed C-H alkylation of 2-arylindoles with α-chloro ketones has been demonstrated. acs.org While not directly applicable to this compound, the principles could be adapted. Another innovative approach involves the Boekelheide-type rearrangement of N-alkenoxypyridiniums to achieve site-selective synthesis of pyridyl alkyl ketones. nih.govresearchgate.net

Furthermore, the development of regioselective alkylation of pyridines using alkyllithium clusters offers a transition-metal-free approach to introduce alkyl groups at either the C2 or C4 position with high selectivity. acs.org These emerging methodologies hold the potential to streamline the synthesis of complex alkyl pyridyl ketones like this compound and its analogues.

Magnesium-Mediated Cross-Electrophile Couplings for Ketone Synthesis

Magnesium-mediated reactions are a cornerstone of organic synthesis, most notably through the use of Grignard reagents. The synthesis of ketones, including pyridyl ketones, can be effectively achieved through the coupling of an organomagnesium reagent with a suitable acyl electrophile.

A prominent method for synthesizing unsymmetrical diaryl ketones involves the magnesium-mediated cross-electrophile coupling of aryl 2-pyridyl esters with aryl bromides. nih.gov This transition-metal-free approach utilizes magnesium as a reductant. The reaction is believed to proceed through the in situ formation of an arylmagnesium reagent (a Grignard reagent) from the aryl bromide and magnesium. njtech.edu.cn This intermediate then reacts with the aryl 2-pyridyl ester to furnish the desired ketone. The reaction proceeds smoothly at room temperature in a solvent such as tetrahydrofuran (B95107) (THF).

While this method has been demonstrated for diaryl ketones, the principle can be extended to the synthesis of alkyl-aryl ketones like this compound. In this analogous transformation, cyclohexylmethylmagnesium bromide would be reacted with an appropriate 2-pyridyl acyl electrophile.

A classic and highly versatile approach for the synthesis of ketones is the reaction of a Grignard reagent with an acyl chloride. For the synthesis of this compound, this would involve the reaction of cyclohexylmethylmagnesium bromide with 2-picolinoyl chloride. The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. A subsequent work-up step yields the final ketone product. The preparation of cyclohexylmagnesium bromide from cyclohexyl bromide and magnesium is a standard procedure. orgsyn.org

The table below outlines the reactants and expected product for this proposed synthesis.

| Reactant 1 (Grignard Reagent) | Reactant 2 (Acyl Electrophile) | Expected Product |

| Cyclohexylmethylmagnesium bromide | 2-Picolinoyl chloride | This compound |

Another viable electrophile for this reaction is a nitrile, such as 2-cyanopyridine. The Grignard reagent can add across the carbon-nitrogen triple bond of the nitrile. The resulting imine intermediate is then hydrolyzed upon aqueous work-up to yield the ketone. This method has been noted as a general route for the preparation of 2-acetylpyridine (B122185) from reagents like methylmagnesium bromide (CH₃MgBr) and 2-cyanopyridine. google.com

The following table summarizes the key components for the synthesis of this compound via this nitrile-based route.

| Reactant 1 (Grignard Reagent) | Reactant 2 (Nitrile) | Intermediate | Final Product |

| Cyclohexylmethylmagnesium bromide | 2-Cyanopyridine | Imine | This compound |

It is important to note that Grignard reactions require anhydrous conditions as the organomagnesium compounds are highly reactive towards protic solvents like water. youtube.com

One-Pot Synthesis Approaches for Pyridyl Ketone Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel. For the synthesis of pyridyl ketone derivatives, one-pot methodologies often focus on the construction of the pyridine ring itself from acyclic precursors.

A notable one-pot synthesis of substituted pyridines involves the reaction of alkyl ketones, enamines, and an ammonia (B1221849) source, catalyzed by nickel. oup.comoup.comelsevierpure.com This method relies on the nickel-catalyzed dehydrogenation of the alkyl ketone and a subsequent conjugate addition of the enamine, followed by condensation with ammonia to form the pyridine ring. oup.com By carefully selecting the starting alkyl ketone and enamine, a variety of substituted pyridines can be accessed.

For instance, to synthesize a pyridine derivative bearing a cyclohexylmethyl ketone moiety, one could envision a scenario where the starting materials are chosen to incorporate the necessary structural features. While this specific example is not explicitly detailed in the literature, the general strategy allows for the construction of complex pyridine structures.

The following table illustrates the general components of this one-pot reaction for the synthesis of substituted pyridines.

| Component 1 | Component 2 | Nitrogen Source | Catalyst | Product Type |

| Alkyl Ketone | Enamine | Ammonia (e.g., NH₄Cl) | Nickel complex | Substituted Pyridine |

Coordination Chemistry and Ligand Design Principles of Cyclohexylmethyl 2 Pyridyl Ketone

Complexation Modes of Pyridyl Ketone Ligands

Pyridyl ketone ligands, including Cyclohexylmethyl 2-pyridyl ketone, are versatile building blocks in coordination chemistry due to their ability to coordinate with metal ions in various modes. This versatility stems from the presence of multiple donor atoms, primarily the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group.

η¹-O-Bonding and η²-C,O-Bonding Interactions in Metal Complexes

In monometallic complexes, pyridyl ketones can bind to a metal center through two primary modes: η¹-O-bonding and η²-C,O-bonding. wikipedia.org

η¹-O-Bonding (Sigma Bonding): In this mode, the ligand coordinates to the metal center solely through the oxygen atom of the carbonyl group. This type of interaction is more prevalent with metal centers that are in a higher oxidation state and possess a higher Lewis acidity, such as Zn²⁺. wikipedia.org The oxygen atom acts as a two-electron donor, forming a sigma bond with the metal.

η²-C,O-Bonding (Pi-Bonding): This bonding mode involves the coordination of both the carbon and oxygen atoms of the carbonyl group to the metal center. It is typically observed with metal centers in low valence states that are electron-rich, such as Fe(0) and Os(0). wikipedia.org The η²-C,O ligand is considered an analogue of an alkene ligand, and its bonding can be described by the Dewar-Chatt-Duncanson model. wikipedia.org

The interconversion between these two bonding modes is possible. wikipedia.org

Chelation and Bridging Coordination Geometries

Beyond simple monodentate and bidentate interactions, pyridyl ketones can participate in more complex coordination geometries, including chelation and bridging.

Chelation: this compound can act as a bidentate N,O-chelating ligand, where both the pyridyl nitrogen and the carbonyl oxygen coordinate to the same metal center. This is a common coordination mode for di(2-pyridyl) ketone (dpk), a closely related ligand. nih.gov The formation of a stable five-membered chelate ring enhances the stability of the resulting complex.

Bridging Coordination: Pyridyl ketones can also bridge two or more metal centers. This can occur in several ways. For instance, the carbonyl oxygen atom can bridge two metal ions. researchgate.net In some cases, particularly after nucleophilic addition to the carbonyl carbon (forming a gem-diol or hemiketal), the resulting alkoxide or diolate oxygen atoms can bridge multiple metal centers, facilitating the formation of polynuclear complexes and clusters. researchgate.netmdpi.com The pyridyl nitrogen can also be involved in bridging, leading to various polynuclear architectures.

Metal-Ligand Architectures and Their Formation

The diverse coordination modes of pyridyl ketones enable the construction of a wide array of metal-ligand architectures, from simple mononuclear complexes to intricate multimetallic clusters.

Formation of Transition Metal Complexes with Pyridyl Ketones

The reaction of pyridyl ketones with transition metal salts leads to the formation of coordination complexes. The resulting structure is highly dependent on the metal ion, the counter-anion, the solvent, and the reaction conditions. For example, the reaction of di(2-pyridyl) ketone with palladium(II) chloride or palladium(II) acetate (B1210297) yields square planar complexes. nih.gov In the presence of alcohols, in situ nucleophilic addition to the carbonyl group can occur, leading to the formation of hemiketal-ligated complexes. nih.govacs.org

The coordination of the pyridyl ketone ligand to the metal center is typically confirmed by spectroscopic methods. In the infrared (IR) spectrum, a shift in the C=O stretching frequency upon coordination is a key indicator. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also used to characterize the resulting complexes in solution. acs.org

Multimetallic Cluster Synthesis Utilizing Pyridyl Ketone Ligands

Pyridyl ketone ligands have proven to be exceptionally effective in the synthesis of multimetallic clusters. The ability of the carbonyl group to undergo nucleophilic attack by water or alcohols to form gem-diols or hemiketals, respectively, is crucial in this context. researchgate.netmdpi.com The deprotonation of these in situ formed ligands creates anionic oxygen donors that can bridge multiple metal ions, leading to the assembly of high-nuclearity clusters. mdpi.com

A notable example is the formation of an undecanuclear nickel(II) cluster, [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂], from the reaction of di-2-pyridyl ketone with nickel(II) acetate in a water-acetonitrile mixture. mdpi.com In this cluster, the deprotonated gem-diol form of the ligand, (py)₂C(OH)(O)⁻, acts as a bridging ligand, contributing to the complex core structure. mdpi.com The versatility of pyridyl ketones in cluster synthesis highlights their importance in developing new magnetic materials and catalysts. acs.org

Influence of Ligand Derivatization on Coordination Behavior

The coordination behavior of pyridyl ketone ligands can be significantly influenced by the nature of the substituent on the carbonyl carbon. While specific studies on this compound are not prevalent, general principles can be inferred from related systems.

Altering the substituent can impact the steric and electronic properties of the ligand. A bulky substituent like the cyclohexylmethyl group can sterically hinder the approach of the ligand to the metal center, potentially favoring certain coordination geometries over others. For instance, it might influence the equilibrium between different coordination modes or affect the nuclearity of the resulting complexes.

Oxime and Hydrazone Derivatives in Complexation

The transformation of ketones into oximes and hydrazones is a fundamental strategy in ligand design. nih.govkhanacademy.org This modification converts the single carbonyl oxygen donor into a multi-atom donor system, significantly influencing the chelating properties of the molecule.

Oxime Derivatives in Coordination Chemistry

The reaction of this compound with hydroxylamine (B1172632) results in the formation of this compound oxime. This oxime ligand possesses multiple coordination sites: the nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxime group. researchgate.netnih.gov These ligands can coordinate to metal ions in a neutral form or as a deprotonated anion. nih.gov

The coordination of 2-pyridyl oxime ligands to metal centers often leads to the formation of stable five-membered chelate rings involving the pyridyl nitrogen and the oxime nitrogen. nih.gov The versatility of these ligands allows for the formation of a wide array of metal complexes, from mononuclear to large polynuclear clusters. nih.govsigmaaldrich.com The specific coordination mode and the resulting nuclearity of the complex are influenced by factors such as the metal-to-ligand ratio, the presence of other coordinating anions, and the reaction conditions. nih.govsigmaaldrich.com

Table 1: Coordination Modes of 2-Pyridyl Oxime Ligands

| Coordination Mode | Description | Resulting Structures |

|---|---|---|

| Monodentate | Coordination through the pyridyl nitrogen. | Simple coordination compounds. |

| Bidentate Chelating | Coordination through the pyridyl nitrogen and the oxime nitrogen. | Mononuclear and dinuclear complexes. nih.gov |

| Bidentate Bridging | The oxime group bridges two metal centers. | Polynuclear complexes. |

| Tridentate | Coordination involving the pyridyl nitrogen, oxime nitrogen, and another donor group. | Trinuclear and higher nuclearity clusters. sigmaaldrich.com |

This table is generated based on the coordination behavior of similar 2-pyridyl oxime ligands.

Hydrazone Derivatives and Their Complexation

Condensing this compound with various hydrazides produces hydrazone ligands. uwi.eduresearchgate.net These ligands are of significant interest due to their potential for tridentate coordination, typically involving the pyridyl nitrogen, the imine nitrogen, and the carbonyl oxygen of the hydrazide moiety. jptcp.comchemistryjournal.netias.ac.in This coordination behavior results in the formation of two stable chelate rings (one five-membered and one six-membered), which enhances the thermodynamic stability of the resulting metal complexes. chemistryjournal.net

The synthesis of metal complexes with hydrazone ligands is generally straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent. jptcp.comchemistryjournal.net The resulting complexes can have varied geometries depending on the metal ion and the stoichiometry of the reaction. ias.ac.in

Steric and Electronic Effects of the Cyclohexylmethyl Group on Ligand Properties

The cyclohexylmethyl group, as a substituent on the carbonyl carbon, imparts distinct steric and electronic characteristics to the ligand, which in turn influence the properties of its metal complexes. mdpi.comrsc.org

Steric Influence

The cyclohexylmethyl group is a bulky and flexible substituent that introduces significant steric hindrance around the coordination sphere. This steric crowding can have several consequences:

Coordination Geometry: The bulkiness of the cyclohexylmethyl group can influence the coordination number and geometry of the metal complex, potentially leading to distorted geometries to minimize steric repulsions. mdpi.com

Kinetic Stability: The steric bulk can act as a "steric blanket," protecting the metal center from decomposition pathways or reactions with the solvent, thereby increasing the kinetic stability of the complex.

Solubility: The non-polar nature of the cyclohexyl group can enhance the solubility of the resulting metal complexes in organic solvents.

Electronic Influence

The cyclohexylmethyl group is an alkyl group and is therefore electron-donating through an inductive effect (+I). This electronic effect can modulate the ligand's properties in the following ways:

Donor Atom Basicity: The electron-donating nature of the cyclohexylmethyl group increases the electron density on the adjacent carbonyl carbon. This, in turn, can increase the basicity of the pyridyl nitrogen and the imine nitrogen in the corresponding oxime and hydrazone derivatives. An increase in the basicity of the donor atoms generally leads to the formation of more stable metal complexes.

Redox Properties: In redox-active metal complexes, the electron-donating substituent can make the metal center more electron-rich, which typically results in a cathodic shift of its redox potentials, making the complex easier to oxidize. nih.gov

The interplay of these steric and electronic factors is a key consideration in the design of ligands for specific applications in areas such as catalysis and materials science. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound oxime |

Mechanistic Investigations and Computational Studies of Cyclohexylmethyl 2 Pyridyl Ketone Reactivity

Elucidation of Reaction Pathways in Catalytic Cycles

Unraveling the step-by-step mechanism of catalytic reactions involving cyclohexylmethyl 2-pyridyl ketone is crucial for optimizing reaction conditions and designing more efficient catalysts. Research in this area focuses on identifying key reaction intermediates and understanding the processes of catalyst activation and deactivation.

Intermediates in Hydrogenation Mechanisms

The hydrogenation of ketones, such as this compound, typically proceeds through a series of well-defined intermediates when catalyzed by transition metals. In iridium-catalyzed asymmetric hydrogenation, a proposed mechanism involves the coordination of the ketone to an iridium-hydride species. The pyridyl nitrogen and the carbonyl oxygen of the ketone can chelate to the metal center, forming a stable intermediate structure. This is followed by the migratory insertion of a hydride to the carbonyl carbon, which results in the formation of an alkoxide intermediate. The final step is the protonolysis of this intermediate to yield the corresponding alcohol and regenerate the active catalyst.

Spectroscopic and computational methods are often employed to characterize the proposed intermediates in these catalytic cycles. For instance, iridium dihydride complexes have been identified as key active species in the catalytic hydrogenation of pyridyl ketones.

Catalyst Activation and Deactivation Pathways

Catalyst deactivation can proceed through various mechanisms that remove the catalyst from the active cycle. One significant pathway is the formation of stable, catalytically inactive "off-cycle" species. These can arise from the catalyst forming a stable complex with the product alcohol or with impurities present in the reaction mixture. Additionally, the catalyst may undergo structural changes, such as dimerization or aggregation, which leads to a loss of catalytic activity. A thorough understanding of these deactivation processes is essential for the development of more robust and long-lasting catalytic systems.

Role of Noncovalent Interactions in Catalysis

While relatively weak, noncovalent interactions play a decisive role in controlling the stereochemical outcome of catalytic reactions. These subtle interactions between the catalyst, the substrate, and the surrounding environment can create a highly organized transition state, leading to high levels of selectivity.

Stereochemical Control Through Ligand-Substrate Interactions

In the asymmetric hydrogenation of prochiral ketones like this compound, the stereochemistry of the resulting alcohol product is determined by the facial selectivity of the hydride transfer step. This selectivity is largely governed by noncovalent interactions between the chiral ligands of the metal catalyst and the substrate.

For example, in ruthenium catalysts of the Noyori type, the chiral diamine ligand can form hydrogen bonds with the substrate or create steric hindrance that dictates the orientation of the ketone as it approaches the metal center. The balance between attractive forces, such as hydrogen bonding and CH/π interactions, and repulsive steric forces within the transition state assembly is what ultimately controls the stereochemical outcome. The pyridyl group of this compound can also participate in these noncovalent interactions, further influencing the geometry of the transition state.

Computational Modeling of Transition States and Selectivity

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for investigating the transition states of catalytic reactions involving this compound. These computational models allow for detailed energetic and geometric analysis of various possible transition states, providing critical insights into the origins of enantioselectivity.

By calculating the energy barriers for the pathways leading to the (R) and (S) enantiomers of the product alcohol, researchers can predict which stereoisomer will be formed preferentially. These calculations often highlight the specific noncovalent interactions, such as hydrogen bonds or steric clashes, that are responsible for the energy difference between the diastereomeric transition states. The strong agreement often found between computationally predicted and experimentally observed enantioselectivities lends significant support to the proposed reaction mechanisms and underscores the critical role of noncovalent interactions in stereocontrol.

Advanced Spectroscopic Characterization Methodologies in Research on Cyclohexylmethyl 2 Pyridyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentelectronicsandbooks.comchemicalbook.comspectrabase.comscispace.comthermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural assignment of organic molecules, including cyclohexylmethyl 2-pyridyl ketone. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment of each atom, enabling the piecing together of the molecular puzzle.

¹H NMR Applications in Mechanistic Elucidation and Quantitative Analysiselectronicsandbooks.comchemicalbook.comthermofisher.com

Proton NMR (¹H NMR) is instrumental in identifying the number of different types of protons present in a molecule and their neighboring environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclohexyl group. The chemical shifts of the pyridyl protons are typically found in the aromatic region (around 7.0-8.7 ppm), with their specific positions influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group. chemicalbook.com The protons of the cyclohexyl ring and the methylene (B1212753) bridge would appear in the aliphatic region (typically 1.0-3.0 ppm).

Beyond structural confirmation, ¹H NMR is a powerful tool for mechanistic elucidation. For instance, in reactions involving this compound, monitoring changes in the ¹H NMR spectrum over time can provide insights into reaction kinetics and the formation of intermediates. scispace.com Furthermore, quantitative NMR (qNMR) allows for the determination of the concentration or purity of a sample without the need for a specific reference standard of the analyte. globalresearchonline.netnih.gov By integrating the signals of the analyte against a known amount of an internal standard, the absolute quantity of this compound can be accurately determined. nih.govox.ac.uk This is particularly useful in assessing reaction yields and in quality control. globalresearchonline.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridyl-H (ortho to N) | 8.6 - 8.7 | Doublet | 1H |

| Pyridyl-H (para to N) | 7.8 - 8.1 | Triplet | 1H |

| Pyridyl-H (meta to N) | 7.4 - 7.9 | Multiplet | 2H |

| Methylene (-CH₂-) | 2.8 - 3.2 | Doublet | 2H |

| Cyclohexyl-H (methine) | 2.3 - 2.7 | Multiplet | 1H |

| Cyclohexyl-H (methylene) | 1.0 - 2.0 | Multiplet | 10H |

¹³C NMR for Carbon Skeleton Analysiselectronicsandbooks.comthermofisher.com

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon is a key diagnostic peak, typically appearing significantly downfield in the range of 190-220 ppm due to the strong deshielding effect of the double-bonded oxygen. libretexts.orgyoutube.com The carbons of the pyridine ring will resonate in the aromatic region (around 120-150 ppm), while the carbons of the cyclohexyl group and the methylene bridge will be found in the aliphatic region (typically 20-50 ppm). libretexts.orgchemicalbook.com

The precise chemical shifts of the carbon atoms provide valuable information for confirming the connectivity of the molecule. For example, the carbon of the methylene group directly attached to the carbonyl will be more deshielded than the other cyclohexyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 200 - 210 |

| Pyridyl-C (ortho to N, attached to C=O) | 152 - 155 |

| Pyridyl-C (ortho to N) | 148 - 150 |

| Pyridyl-C (para to N) | 136 - 138 |

| Pyridyl-C (meta to N) | 121 - 127 |

| Methylene (-CH₂-) | 45 - 55 |

| Cyclohexyl-C (methine) | 40 - 50 |

| Cyclohexyl-C (methylene) | 25 - 35 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysisrsc.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational motions of bonds, with each type of bond absorbing or scattering light at a characteristic frequency.

In the IR spectrum of this compound, a strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected to be a prominent feature, typically appearing in the region of 1680-1700 cm⁻¹. The exact position can provide clues about the electronic environment of the carbonyl group. The spectrum would also exhibit characteristic absorptions for the C=C and C=N stretching vibrations of the pyridine ring, usually found in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the cyclohexyl and methylene groups would appear around 2850-3000 cm⁻¹. youtube.com

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong Raman signals. mdpi.comnih.gov The symmetric "ring breathing" mode of the pyridine ring, for instance, is a characteristic Raman band. researchgate.net By analyzing both IR and Raman spectra, a more complete picture of the vibrational modes and functional groups within this compound can be obtained. tandfonline.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysiselectronicsandbooks.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. When this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, providing its molecular weight. nist.govnist.gov

The fragmentation of the molecular ion upon electron impact provides a unique fingerprint of the molecule. For alkyl pyridyl ketones, common fragmentation pathways include cleavage of the bond between the carbonyl group and the alkyl substituent. electronicsandbooks.comacs.org In the case of this compound, this would likely lead to the formation of a prominent pyridoyl cation (C₅H₄NCO⁺) and a cyclohexylmethyl radical. Another potential fragmentation involves the loss of a neutral carbon monoxide (CO) molecule. capes.gov.br The analysis of these fragment ions helps to confirm the presence of both the pyridyl and the cyclohexylmethyl moieties within the structure.

Exploration of Advanced Applications of Cyclohexylmethyl 2 Pyridyl Ketone in Chemical Science

Utility in Materials Science and Magnetism

The pyridyl and ketone functional groups of Cyclohexylmethyl 2-pyridyl ketone provide excellent coordination sites for metal ions, making it a valuable ligand in the construction of advanced materials with interesting structural and physical properties.

This compound and its derivatives are effective building blocks for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net MOFs are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. nih.govchemrxiv.orgrsc.org The pyridyl nitrogen and the ketone oxygen of this compound can both participate in coordination to metal centers, leading to the formation of extended networks. nih.govscispace.com

The bulky cyclohexylmethyl group can play a crucial role in dictating the topology and porosity of the resulting framework. By occupying significant space, it can influence the packing of the coordination polymer chains and potentially lead to the formation of porous materials. The flexibility of the cyclohexyl group can also allow for dynamic structural changes in response to external stimuli.

Research on related pyridyl ketone ligands has demonstrated their ability to form a variety of coordination architectures. For instance, di-2-pyridyl ketone has been extensively used to create coordination clusters and polymers. mdpi.comnorthwestern.edu The combination of pyridyl oxime ligands with other organic linkers has also yielded a range of coordination polymers and MOFs with diverse structures and properties. nih.gov These studies provide a strong foundation for the potential of this compound in designing novel MOFs and coordination polymers with tailored properties for applications in gas storage, separation, and catalysis.

Complexes synthesized from pyridyl ketone derivatives have exhibited a range of magnetic behaviors. For example, the combination of 2-pyridyl oximes with polycarboxylic ligands has led to the isolation of nickel(II) and cobalt(II) complexes with ferromagnetic and antiferromagnetic interactions. nih.gov In a tetranuclear Ni(II) complex, ferromagnetic exchange interactions were observed between the metal centers. nih.gov In contrast, a cobalt(II) complex displayed dominant antiferromagnetic interactions. nih.gov

The specific arrangement of metal ions bridged by the pyridyl ketone ligand and potentially other co-ligands determines the nature and strength of the magnetic coupling. The distance between the metal centers and the angles of the bridging pathways are critical factors. By carefully selecting the metal ion and the synthetic conditions, it is possible to tune the magnetic properties of the resulting materials, leading to the development of new molecular magnets and materials with potential applications in data storage and spintronics.

| Metal Complex System | Observed Magnetic Property | Reference |

| Tetranuclear Ni(II) with 2-pyridyl oxime | Ferromagnetic interactions | nih.gov |

| Cobalt(II) cluster with 2-pyridyl oxime | Antiferromagnetic interactions | nih.gov |

| Binuclear Copper(II) with N-(2-pyridinyl)ketoacetamide | Strong antiferromagnetic coupling | rsc.org |

Contributions to Medicinal Chemistry and Biological Systems

The chelating ability of the pyridyl-keto moiety in this compound also makes it a molecule of interest in the field of medicinal chemistry and for probing biological systems.

Metal ions play crucial roles in a vast array of biological processes, and the dysregulation of metal ion homeostasis is associated with numerous diseases. ekb.egnih.govresearchgate.net Chelating agents that can selectively bind to specific metal ions are therefore of great interest for therapeutic applications. nih.gov The pyridyl-keto fragment of this compound can act as a bidentate ligand, chelating to biologically relevant metal ions such as copper, zinc, and iron. samipubco.com

Metal complexes of pyridyl-containing ligands have been investigated as artificial nucleases, molecules that can cleave the phosphodiester bonds of DNA and RNA. nih.gov This nuclease activity is often dependent on the coordinated metal ion, which can act as a Lewis acid to activate the phosphodiester bond towards hydrolysis or participate in redox reactions that generate reactive oxygen species capable of cleaving the nucleic acid backbone. acs.org

Complexes of this compound with redox-active metals like copper or iron could potentially exhibit nuclease activity. The cyclohexylmethyl group could influence the binding of the complex to DNA, for instance, through intercalation or groove binding, thereby directing the cleavage to specific sites. The study of such complexes could provide valuable insights into the mechanisms of DNA cleavage and lead to the development of new tools for molecular biology and potential therapeutic agents. While direct studies on the nuclease activity of this compound complexes are not yet prevalent, research on complexes of similar ligands, such as terpyridine, have shown significant potential in the cleavage of nucleic acids. nih.gov

Role as Intermediate in Complex Molecule Synthesis

Beyond its applications in materials and medicinal science, this compound is a valuable synthetic intermediate for the construction of more complex molecular architectures. orgsyn.orgnih.govlookchem.com

The ketone and the pyridyl ring both offer handles for further chemical transformations. The ketone can undergo a wide range of reactions, including reductions, additions of nucleophiles, and condensations. For example, it can serve as a precursor in the Kröhnke pyridine (B92270) synthesis, which is a powerful method for the preparation of highly substituted pyridines. wikipedia.org In this reaction, the corresponding α-pyridinium methyl ketone salt reacts with an α,β-unsaturated carbonyl compound to form a new pyridine ring. wikipedia.org

The pyridine ring itself can be functionalized through various reactions, including electrophilic aromatic substitution and lithiation followed by reaction with an electrophile. This allows for the introduction of additional functional groups, further expanding the synthetic utility of the molecule. The combination of the reactive ketone and the versatile pyridine ring makes this compound a useful building block for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and novel ligands for catalysis.

Precursor in Chiral Alcohol Production

The asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern organic synthesis, providing essential building blocks for the pharmaceutical and fine chemical industries. wikipedia.orgorganicreactions.org this compound, possessing a prochiral carbonyl center, is a suitable candidate for such enantioselective transformations to produce chiral cyclohexyl(pyridin-2-yl)methanol. This transformation can be achieved through various catalytic methods, including biocatalysis and chiral metal-catalyzed hydrogenation.

Biocatalytic Reduction:

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the context of synthetic chemistry, ADHs are powerful tools for the enantioselective reduction of ketones. researchgate.netresearchgate.net The reduction of a ketone using an ADH typically requires a cofactor, such as nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), which acts as a hydride donor. tudelft.nl

The successful biocatalytic reduction of various pyridyl ketones has been reported, suggesting the feasibility of a similar transformation for this compound. For instance, studies have shown the (R)-selective alcohol dehydrogenase catalyzed synthesis of enantiopure pyridinylpropanols from the corresponding ketones with high enantiomeric excess (>99%). uni-rostock.de The general scheme for the biocatalytic reduction of this compound is presented below:

Reaction Scheme 1: Hypothetical Biocatalytic Reduction of this compound

The stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer of the alcohol, is determined by the specific ADH used. A screening of different ADHs, including those from various microorganisms, would be necessary to identify an enzyme with high activity and enantioselectivity for this particular substrate.

Research Findings on Analogous Compounds:

The following table summarizes the potential chiral alcohol products and the general approach for their synthesis from this compound.

| Precursor | Target Chiral Alcohol | Catalyst | Potential Outcome |

| This compound | (R)-Cyclohexyl(pyridin-2-yl)methanol | (S)-selective Alcohol Dehydrogenase | High enantiomeric excess |

| This compound | (S)-Cyclohexyl(pyridin-2-yl)methanol | (R)-selective Alcohol Dehydrogenase | High enantiomeric excess |

Building Block for Heterocyclic Compound Synthesis

The pyridine ring and the carbonyl group in this compound are key functionalities that can be exploited for the synthesis of more complex, fused heterocyclic systems. airo.co.innih.gov Such compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Kröhnke Pyridine Synthesis Analogue:

The Kröhnke pyridine synthesis is a well-established method for the preparation of substituted pyridines. wikipedia.orgdrugfuture.com It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate (B1210297). wikipedia.org While this compound is not a direct substrate for the classical Kröhnke synthesis, its methylene (B1212753) group adjacent to the carbonyl can potentially be activated to participate in similar condensation reactions.

For instance, after conversion to an appropriate α-pyridinium salt, it could react with an α,β-unsaturated ketone to form a 1,5-dicarbonyl intermediate, which would then cyclize to a polysubstituted pyridine.

Reaction Scheme 2: Hypothetical Kröhnke-type Reaction of a this compound derivative

This approach would lead to the formation of highly functionalized pyridines with a cyclohexyl substituent, which could be valuable for tuning the steric and electronic properties of the final molecule.

Synthesis of Fused Heterocycles:

The combination of the pyridine ring and the ketone functionality in this compound provides a scaffold for the construction of fused heterocyclic systems. nih.govias.ac.in One potential strategy involves the reaction of the ketone with a binucleophilic reagent, leading to the formation of a new heterocyclic ring fused to the pyridine core.

For example, reaction with a hydrazine derivative could lead to the formation of a fused pyrazolopyridine or pyridopyridazine system, depending on the reaction conditions and the nature of the hydrazine.

Research Findings on Analogous Reactions:

While specific examples utilizing this compound as a building block for complex heterocycles are scarce, the general reactivity of pyridyl ketones is well-documented. For instance, the synthesis of fused imidazole-pyrazole derivatives has been achieved via a Diels-Alder reaction, showcasing the utility of heterocyclic ketones in constructing complex scaffolds. airo.co.in Furthermore, the synthesis of fused pyrrolo[3,2-c]quinolinones has been accomplished through a ring-closing metathesis reaction, another powerful tool for constructing fused heterocyclic systems. airo.co.in

The following table illustrates the potential for this compound to be used in the synthesis of various heterocyclic structures.

| Reagent | Potential Heterocyclic Product | Synthetic Strategy |

| α,β-Unsaturated Ketone (after activation) | Substituted Pyridine | Kröhnke-type Condensation |

| Hydrazine derivative | Fused Pyrazolopyridine | Condensation and Cyclization |

| 1,3-Dicarbonyl compound | Fused Pyridopyrimidine | Condensation and Cyclization |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclohexylmethyl 2-pyridyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine derivatives and ketone precursors. Key steps include:

- Addition/Oximization : Reacting a pyridine derivative (e.g., 3-methylpyridine) with a cyclohexylmethyl ketone precursor under controlled temperature (40–60°C) and inert atmosphere to form intermediates like oxime derivatives .

- Esterification/Purification : Using substituted carboxylic acids for esterification, followed by column chromatography or recrystallization to isolate the final product. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for ketone:pyridine) and solvent selection (e.g., dichloromethane or toluene) .

- Data Insight : Industrial-scale synthesis (e.g., automated reactors) achieves >80% purity, while lab-scale methods report 60–75% yields due to manual purification limitations .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity by identifying pyridyl protons (δ 7.5–8.5 ppm) and cyclohexylmethyl carbons (δ 25–35 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, theoretical m/z 189.1154) .

- Infrared (IR) Spectroscopy : Detect ketone C=O stretching (~1700 cm) and pyridyl ring vibrations (~1600 cm) .

Advanced Research Questions

Q. How can ruthenium-catalyzed C–H functionalization enhance meta-selective alkylation of this compound?

- Methodological Answer :

- Catalytic System : Use [Ru(p-cymene)Cl] (5 mol%) with alkyl bromides as coupling partners in DCE solvent at 120°C .

- Mechanistic Insight : The pyridyl ketone acts as a directing group, enabling meta-C–H bond activation via a ruthenacycle intermediate. Steric effects from the cyclohexyl group influence regioselectivity .

- Optimization : Additives like AgSbF (20 mol%) improve catalytic efficiency, achieving >70% conversion in 12 hours .

Q. What strategies resolve contradictions in reported antifungal activity data for this compound derivatives?

- Methodological Answer :

- Variable Control : Replicate studies under standardized conditions (e.g., MIC assays against Candida albicans using RPMI-1640 medium at pH 7.0) .

- Structural Confounders : Compare analogs (e.g., Cyclopentyl 2-pyridyl ketone vs. Cyclohexylmethyl) to isolate substituent effects on bioactivity .

- Synergistic Assays : Test combinations with commercial antifungals (e.g., fluconazole) to identify potentiating effects masked in single-agent studies .

Q. How can computational modeling predict viable synthetic pathways for novel this compound analogs?

- Methodological Answer :

- Retrosynthesis Tools : Apply AI-driven platforms (e.g., Template_relevance models) to prioritize routes with high feasibility scores (>0.8 plausibility) .

- DFT Calculations : Optimize transition states for key steps (e.g., ketone-pyridine coupling) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Database Mining : Cross-reference Reaxys and PubChem for reaction precedents involving similar pyridyl ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.